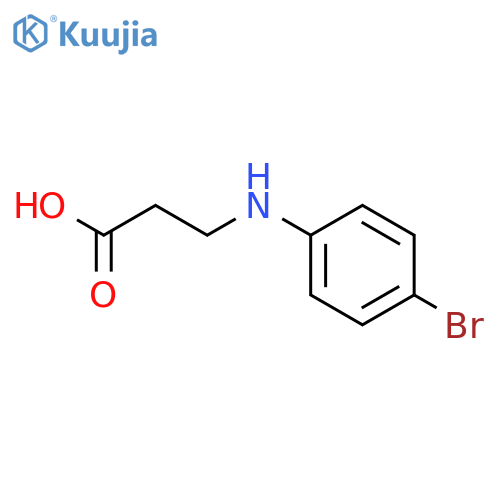

Cas no 90561-83-4 (3-((4-Bromophenyl)amino)propanoic acid)

3-((4-Bromophenyl)amino)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-[(4-bromophenyl)amino]propanoic acid

- 3-((4-Bromophenyl)amino)propanoic acid

- 3-(4-bromoanilino)propanoic acid

- b-Alanine,N-(4-bromophenyl)

- N-(4-bromophenyl)-3-aminopropionic acid

- N-(4-BROMOPHENYL)-B-ALANINE

- 3-(4-BROMOPHENYLAMINO)PROPANOIC ACID

- N-(4-Bromophenyl)-beta-alanine

- MRQMMZRTPYMDPW-UHFFFAOYSA-N

- 3-(4-Bromoanilino)propionic acid

- AB51540

- AK162891

- ST24041324

- SCHEMBL3017624

- AKOS000298399

- 3-((4-Bromophenyl)amino)propanoicacid

- 90561-83-4

- CS-0157468

- MFCD09755093

- EN300-7420559

- DS-3223

- C77069

- DTXSID10589452

- DB-164578

-

- MDL: MFCD09755093

- インチ: 1S/C9H10BrNO2/c10-7-1-3-8(4-2-7)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13)

- InChIKey: MRQMMZRTPYMDPW-UHFFFAOYSA-N

- ほほえんだ: BrC1C([H])=C([H])C(=C([H])C=1[H])N([H])C([H])([H])C([H])([H])C(=O)O[H]

計算された属性

- せいみつぶんしりょう: 242.98900

- どういたいしつりょう: 242.98949g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 167

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 49.3

じっけんとくせい

- PSA: 49.33000

- LogP: 2.40870

3-((4-Bromophenyl)amino)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZM002-50mg |

3-((4-Bromophenyl)amino)propanoic acid |

90561-83-4 | 95+% | 50mg |

180.0CNY | 2021-07-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1228108-1g |

3-((4-Bromophenyl)amino)propanoic acid |

90561-83-4 | 95% | 1g |

¥1537 | 2023-04-13 | |

| Enamine | EN300-7420559-0.5g |

3-[(4-bromophenyl)amino]propanoic acid |

90561-83-4 | 95.0% | 0.5g |

$108.0 | 2025-03-11 | |

| Enamine | EN300-7420559-2.5g |

3-[(4-bromophenyl)amino]propanoic acid |

90561-83-4 | 95.0% | 2.5g |

$286.0 | 2025-03-11 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1228108-100mg |

3-((4-Bromophenyl)amino)propanoic acid |

90561-83-4 | 95% | 100mg |

¥165.00 | 2024-04-26 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZM002-100mg |

3-((4-Bromophenyl)amino)propanoic acid |

90561-83-4 | 95+% | 100mg |

528CNY | 2021-05-08 | |

| Chemenu | CM126258-5g |

3-((4-bromophenyl)amino)propanoic acid |

90561-83-4 | 95% | 5g |

$578 | 2024-07-20 | |

| Chemenu | CM126258-250mg |

3-((4-bromophenyl)amino)propanoic acid |

90561-83-4 | 95% | 250mg |

$77 | 2024-07-20 | |

| Aaron | AR00IGW8-1g |

3-(4-bromoanilino)propanoic acid |

90561-83-4 | 95% | 1g |

$120.00 | 2025-02-10 | |

| Aaron | AR00IGW8-250mg |

3-(4-bromoanilino)propanoic acid |

90561-83-4 | 95% | 250mg |

$47.00 | 2025-02-10 |

3-((4-Bromophenyl)amino)propanoic acid 関連文献

-

Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342

-

Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

-

10. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867

3-((4-Bromophenyl)amino)propanoic acidに関する追加情報

3-((4-Bromophenyl)amino)propanoic Acid: A Comprehensive Overview

3-((4-Bromophenyl)amino)propanoic acid (CAS No. 90561-83-4) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4-bromo-N-(3-carboxypropyl)aniline, is characterized by its unique structure, which combines a brominated aromatic ring with an amino acid moiety. This combination endows the molecule with a range of biological activities and potential applications in drug discovery and development.

The chemical structure of 3-((4-Bromophenyl)amino)propanoic acid is particularly noteworthy. The bromine atom on the phenyl ring can serve as a key functional group for further chemical modifications, making it an attractive starting material for the synthesis of more complex molecules. Additionally, the presence of the carboxylic acid group provides opportunities for conjugation with other biomolecules, such as peptides or proteins, which can enhance its pharmacological properties.

In recent years, 3-((4-Bromophenyl)amino)propanoic acid has been extensively studied for its potential therapeutic applications. One of the most promising areas of research involves its use as a lead compound in the development of novel anti-inflammatory agents. Studies have shown that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and mediators. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 3-((4-Bromophenyl)amino)propanoic acid effectively reduced inflammation in both in vitro and in vivo models, suggesting its potential as a therapeutic agent for inflammatory diseases such as arthritis and colitis.

Beyond its anti-inflammatory properties, 3-((4-Bromophenyl)amino)propanoic acid has also shown promise in the treatment of neurodegenerative disorders. Research conducted at the University of California, San Francisco, found that this compound can modulate specific signaling pathways involved in neuronal survival and function. Specifically, it was observed to protect neurons from oxidative stress and promote neurogenesis, which are critical factors in the pathogenesis of diseases like Alzheimer's and Parkinson's disease.

The pharmacokinetic properties of 3-((4-Bromophenyl)amino)propanoic acid have also been extensively investigated. Studies have shown that it exhibits good oral bioavailability and favorable pharmacokinetic profiles, making it suitable for further development as an oral therapeutic agent. Additionally, its low toxicity and high safety margin have been confirmed through various preclinical studies, further supporting its potential for clinical translation.

In the context of drug discovery, 3-((4-Bromophenyl)amino)propanoic acid serves as an excellent scaffold for structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers can optimize its biological activity and pharmacological properties. For example, substituting the bromine atom with other halogens or functional groups can lead to compounds with enhanced potency or selectivity. Similarly, modifications to the carboxylic acid group can improve solubility and stability, which are crucial factors for drug formulation and delivery.

The synthetic accessibility of 3-((4-Bromophenyl)amino)propanoic acid is another advantage that has contributed to its widespread use in research laboratories. Several efficient synthetic routes have been developed to produce this compound on both small and large scales. One common approach involves the reaction of 4-bromoaniline with 3-bromopropionic acid or its derivatives under appropriate conditions. These synthetic methods are not only cost-effective but also environmentally friendly, making them suitable for large-scale production.

In conclusion, 3-((4-Bromophenyl)amino)propanoic acid (CAS No. 90561-83-4) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, combined with its favorable biological activities and pharmacokinetic properties, makes it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, solidifying its position as a valuable tool in the quest for new treatments for various diseases.

90561-83-4 (3-((4-Bromophenyl)amino)propanoic acid) 関連製品

- 1442111-19-4(6-azetidin-3-yl-2-methylpyrimidin-4-ol)

- 1807095-66-4(Ethyl 5-aminomethyl-2-cyano-4-(trifluoromethyl)phenylacetate)

- 1261810-36-9(Methyl 3-fluoro-5-(2,4,5-trichlorophenyl)isonicotinate)

- 1226457-63-1(7-phenyl-2-(4-phenylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one)

- 2229427-85-2(1-3-(aminomethyl)but-3-en-1-yl-1H-pyrazole)

- 1805138-62-8(3-Amino-5-(difluoromethyl)-2-hydroxypyridine-6-sulfonamide)

- 1261985-79-8([1,1'-Biphenyl]-3-carbonitrile, 6-fluoro-3'-formyl-2'-hydroxy-)

- 1261783-06-5(2-(3-(Trifluoromethoxy)phenyl)isonicotinaldehyde)

- 235-93-8(2H-Dibenzo[e,g]isoindole)

- 2649003-19-8((chlorosulfonyl)imino(3,4-dichlorophenyl)methyl-lambda6-sulfanone)